molecular formula C21H24Cl2N2O2 B10832969 3-(4,4'-dichlorobenzhydryloxy)-N-(tert-butyl)azetidine-1-carboxamide

3-(4,4'-dichlorobenzhydryloxy)-N-(tert-butyl)azetidine-1-carboxamide

Cat. No.: B10832969
M. Wt: 407.3 g/mol
InChI Key: JIJVOTYIBJGZDJ-UHFFFAOYSA-N
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Description

Azetidine-1-carboxamide derivative 1 is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction typically requires ultraviolet light and can be performed under mild conditions. Another method involves the ring-opening polymerization of aziridines, which can be catalyzed by various acids or bases .

Industrial Production Methods: Industrial production of azetidine-1-carboxamide derivatives often involves large-scale photochemical reactors for the aza Paternò–Büchi reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as light intensity, temperature, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Azetidine-1-carboxamide derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of azetidine-1-carboxamide derivatives, particularly in medicinal applications, often involves the inhibition of specific enzymes or signaling pathways. For example, these compounds can inhibit the STAT3 pathway by preventing the dimerization and DNA binding of STAT3 proteins, thereby blocking the transcription of genes involved in cell growth and survival . This makes them promising candidates for anticancer therapies .

Properties

Molecular Formula

C21H24Cl2N2O2

Molecular Weight

407.3 g/mol

IUPAC Name

3-[bis(4-chlorophenyl)methoxy]-N-tert-butylazetidine-1-carboxamide

InChI

InChI=1S/C21H24Cl2N2O2/c1-21(2,3)24-20(26)25-12-18(13-25)27-19(14-4-8-16(22)9-5-14)15-6-10-17(23)11-7-15/h4-11,18-19H,12-13H2,1-3H3,(H,24,26)

InChI Key

JIJVOTYIBJGZDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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